molecular formula C13H20ClNO3 B13497594 2-Amino-6-(benzyloxy)hexanoic acid hydrochloride

2-Amino-6-(benzyloxy)hexanoic acid hydrochloride

Cat. No.: B13497594
M. Wt: 273.75 g/mol
InChI Key: YMEAYEREGHJRPU-UHFFFAOYSA-N
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Description

2-Amino-6-(benzyloxy)hexanoic acid hydrochloride is a chemical compound that belongs to the class of amino acids. It is characterized by the presence of an amino group at the second position and a benzyloxy group at the sixth position of the hexanoic acid chain. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The final step involves the removal of the protecting group and the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of automated reactors and purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(benzyloxy)hexanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-6-(benzyloxy)hexanoic acid hydrochloride is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-Amino-6-(benzyloxy)hexanoic acid hydrochloride involves its interaction with specific molecular targets. The benzyloxy group can interact with enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-(benzyloxy)hexanoic acid hydrochloride is unique due to the presence of the benzyloxy group, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a valuable compound in synthetic chemistry and various research applications .

Properties

Molecular Formula

C13H20ClNO3

Molecular Weight

273.75 g/mol

IUPAC Name

2-amino-6-phenylmethoxyhexanoic acid;hydrochloride

InChI

InChI=1S/C13H19NO3.ClH/c14-12(13(15)16)8-4-5-9-17-10-11-6-2-1-3-7-11;/h1-3,6-7,12H,4-5,8-10,14H2,(H,15,16);1H

InChI Key

YMEAYEREGHJRPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCCCC(C(=O)O)N.Cl

Origin of Product

United States

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